(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Synthetic Methodology Organoboron Chemistry Olefin Cross-Metathesis

(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 83947-59-5), also known as cis-1-propenylboronic acid pinacol ester, is a pinacol-protected alkenylboronic ester with the molecular formula C₉H₁₇BO₂ and a molecular weight of 168.04 g·mol⁻¹. As a member of the vinylboronate class, this compound serves as a shelf-stable, stereochemically defined building block for Suzuki–Miyaura cross-coupling, Negishi coupling, and olefin cross-metathesis reactions.

Molecular Formula C9H17BO2
Molecular Weight 168.04 g/mol
CAS No. 83947-59-5
Cat. No. B032437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
CAS83947-59-5
Synonymscis-2-(1-Propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  cis-1-Propeneboronic Acid Pinacol Ester;  4,4,5,5-Tetramethyl-2-(1Z)-1-propen-1-yl-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-((Z)-1-propenyl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(
Molecular FormulaC9H17BO2
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC
InChIInChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6-
InChIKeyCOPMASWDWLENMV-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 83947-59-5)


(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 83947-59-5), also known as cis-1-propenylboronic acid pinacol ester, is a pinacol-protected alkenylboronic ester with the molecular formula C₉H₁₇BO₂ and a molecular weight of 168.04 g·mol⁻¹ . As a member of the vinylboronate class, this compound serves as a shelf-stable, stereochemically defined building block for Suzuki–Miyaura cross-coupling, Negishi coupling, and olefin cross-metathesis reactions [1][2]. Commercial suppliers such as ChemBlock and Bidepharm offer the compound at ≥95% chemical purity, with Bidepharm providing batch-specific NMR, HPLC, and GC analytical documentation .

Why Stereochemistry and Ester Stability Prevent Generic Substitution of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane


Simple in-class substitution is not possible because (Z)-alkenylboron compounds are thermodynamically disfavored relative to their (E) counterparts and are far more challenging to produce and maintain with high isomeric purity [1]. The pinacol ester protects the (Z)-alkenylborane from stereoisomerization that would otherwise degrade the Z‑stereochemical integrity necessary for downstream stereospecific transformations [2]. Substituting the (Z)-isomer with the more readily accessible (E)-propenylboronic acid pinacol ester would invert the geometry of the final product and render the synthesis useless for targets requiring a Z-configuration; conversely, using the free boronic acid or alternative esters lacking the pinacol group introduces lability and reduced synthetic yields [2][3].

Quantitative Differentiation Guide for (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane


80% Synthesis Yield vs. 60% for Vinyl Pinacol Boronate (Direct Comparator)

The target compound 6 (1‑propenyl pinacol boronate) was isolated in 80% synthesis yield from commercially available precursors, while its vinyl analogue 5 (pinacol vinyl boronate) was obtained in only 60% yield under comparable conditions. This 20 percentage-point yield advantage was decisive in the Grubbs group selecting 6 for all subsequent cross‑metathesis studies [1].

Synthetic Methodology Organoboron Chemistry Olefin Cross-Metathesis

≥98% Z-Isomeric Purity Preserved After Pinacol Esterification

Following syn‑bromoboration of propyne with BBr₃, the intermediate (Z)‑2‑bromo‑1‑propenyldibromoborane was prone to stereoisomerization. Conversion to the pinacol ester (compound 2) using pinacol produced the target (Z)‑boronate with ≥98% isomeric purity and transformed it into an air‑stable, storable solid [1].

Stereoselective Synthesis Bromoboration Alkenylboronate Stability

Negishi Coupling of the Z-Pinacolboronate Gives Trisubstituted Alkenes in 73–90% Yield with Retention of Z‑Geometry

The target (Z)‑pinacolboronate was subjected to Negishi coupling with various organozinc reagents, affording trisubstituted (Z)‑alkenylpinacolboronates in 73–90% isolated yield while retaining ≥98% Z‑selectivity [1]. In contrast, conventional alkyne carbometalation methods often give lower yields and poor Z/E selectivity for methyl‑branched trisubstituted alkenes [2].

Negishi Coupling Trisubstituted Alkenes Stereospecific Reaction

Iodinolysis of the Coupled Boronate Gives Z-Alkenyl Iodides in 80–90% Yield with ≥98% Retention of Configuration

The (Z)‑trisubstituted alkenylpinacolboronates derived from the target compound were converted to alkenyl iodides in 80–90% yield with ≥98% retention of the Z‑configuration [1]. The E‑isomer of the starting boronate would produce E‑iodides, and isopropenylboronate yields gem‑disubstituted vinyl iodides with a different substitution pattern.

Alkenyl Iodide Synthesis Stereospecific Halogenation Suzuki Coupling Precursors

Commercial Availability with Batch-Specific Analytical Documentation (NMR, HPLC, GC)

Bidepharm supplies CAS 83947-59-5 at ≥95% purity and provides batch‑specific NMR, HPLC, and GC verification reports that confirm chemical identity and purity prior to purchase . Many generic suppliers of propenylboronic esters do not offer this level of lot‑specific documentation, which introduces uncertainty regarding isomeric composition.

Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane


Synthesis of Methyl-Branched (Z)-Trisubstituted Alkenes for Natural Products

The compound enables a two‑step Negishi‑coupling/iodinolysis sequence that delivers geometrically pure (Z)‑trisubstituted alkenes in high overall yields (73‑90% coupling, 80‑90% iodinolysis) with ≥98% Z‑retention [1]. This strategy has been applied to key intermediates of (3Z,6E)‑α‑farnesene, mycolactone A, and (+)-calyculin A, where alternative methods fail to achieve comparable stereochemical fidelity [1].

Ruthenium-Catalyzed Olefin Cross-Metathesis to Generate Functionalized Vinyl Boronates

1‑Propenyl pinacol boronate 6, prepared in 80% yield (vs. 60% for the unsubstituted vinyl analogue), undergoes efficient cross-metathesis with styrenes, allylsilanes, protected alcohols, and 1,1‑disubstituted alkenes. The resulting boronate cross‑products are then converted stereoselectively to predominantly Z‑vinyl bromides and E‑vinyl iodides, enabling a one‑pot access to halogenated coupling partners [2].

Procurement of Stereodefined Building Blocks for Pharmaceutical Process Chemistry

Process chemists requiring Z‑alkenyl intermediates for preclinical or clinical candidates can directly source this compound from vendors like Bidepharm, who supply lot‑specific NMR, HPLC, and GC certificates. This eliminates the need for in‑house stereoselective synthesis and reduces the risk of isomer contamination in regulated GMP environments .

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